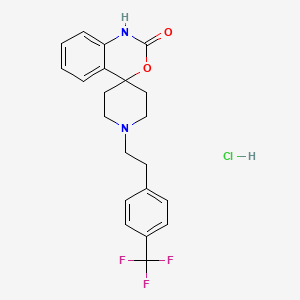

RS102895 hydrochloride

Descripción

Propiedades

IUPAC Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRISOFSWVKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587871 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-41-2 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of RS102895 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of inflammatory monocytes to sites of inflammation. Consequently, the CCL2-CCR2 axis is a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of RS102895, detailing its biochemical interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism of CCR2

RS102895 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous chemokine ligands, most notably MCP-1 (CCL2), but also MCP-2 (CCL8), MCP-3 (CCL7), and MCP-4 (CCL13). This blockade of ligand binding inhibits the downstream signaling cascades that are normally initiated upon receptor activation. The primary consequence of this antagonism is the inhibition of chemotaxis, the directed migration of CCR2-expressing cells, such as monocytes and macrophages, towards a chemokine gradient. By preventing the recruitment of these inflammatory cells to tissues, RS102895 effectively dampens the inflammatory response.

The binding of RS102895 to CCR2 has been shown to be specific and of relatively high affinity. Mutagenesis studies have indicated that the binding site for this class of spiropiperidine antagonists is located within the transmembrane helical bundle of the CCR2 receptor.[1]

Quantitative Analysis of RS102895 Activity

The potency and selectivity of RS102895 have been quantified through a variety of in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Ligand/Stimulus | Cell Line/System | Parameter | Value | Reference |

| Radioligand Binding | Human CCR2b | MCP-1 | CRL-1657 (Chinese Hamster Lung cells) expressing hCCR2b | IC50 | 360 nM | [2] |

| Radioligand Binding | Human CCR1 | MIP-1α | CRL-1657 cells expressing hCCR1 | IC50 | 17.8 µM | [2][3] |

| Calcium Influx | Human CCR2b | MCP-1 | CRL-1657 cells expressing hCCR2b | IC50 | 32 nM | [2][3] |

| Calcium Influx | Human CCR2b | MCP-3 | CRL-1657 cells expressing hCCR2b | IC50 | 130 nM | [2][3] |

| Chemotaxis | Human CCR2b | MCP-1 | THP-1-5X cells | IC50 | 1.7 µM | [2] |

| Chemotaxis | Human CCR1 | RANTES | THP-1-5X cells | IC50 | 37 µM | [2] |

| MCP-1 Receptor Binding | Wild Type | MCP-1 | - | IC50 | 550 nM | [4] |

| MCP-1 Receptor Binding | D284N Mutant | MCP-1 | - | IC50 | 568 nM | [4] |

| MCP-1 Receptor Binding | D284A Mutant | MCP-1 | - | IC50 | 1892 nM | [4] |

| Adrenergic Receptor Binding | Human α1a | - | - | IC50 | 130 nM | [4][5] |

| Adrenergic Receptor Binding | Human α1d | - | - | IC50 | 320 nM | [4][5] |

| Serotonin Receptor Binding | Rat Brain Cortex 5HT1a | - | - | IC50 | 470 nM | [4][5] |

| In Vivo Study | Model | Dosage | Key Finding | Reference |

| Monocyte Recruitment Inhibition | Mouse | 5 mg/kg (single i.p. dose) | Ineffective at blocking monocyte recruitment over 24 hours due to short half-life. | [6][7] |

| Monocyte Migration Inhibition & Vaccine Enhancement | Mouse | 5 mg/kg every 6 hours (i.p.) | Maintained plasma levels >20 ng/ml, effectively blocking monocyte migration and enhancing vaccine immunity. | [6][7] |

| Diabetic Nephropathy Amelioration | db/db mice | 2 mg/kg/day in chow for 9 weeks | Attenuated albuminuria, mesangial expansion, and glomerular basement membrane thickening. | [8] |

| Vincristine-Induced Neuropathic Pain Reduction | Mouse | - | Significantly reduced allodynia and monocyte infiltration in the sciatic nerve. | [9] |

Signaling Pathways Modulated by RS102895

As an antagonist of CCR2, a G-protein coupled receptor (GPCR), RS102895 inhibits the activation of several downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize RS102895.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of RS102895 for the CCR2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Lung (CRL-1657) cells stably transfected to express the human CCR2b receptor.

-

Harvest cells and homogenize in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1).

-

Add varying concentrations of unlabeled RS102895.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled MCP-1).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of RS102895.

-

Plot the percentage of specific binding against the log concentration of RS102895 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the functional inhibition of CCR2 signaling by RS102895.

Methodology:

-

Cell Preparation and Dye Loading:

-

Use a cell line endogenously expressing CCR2 (e.g., THP-1) or a transfected cell line (e.g., CRL-1657-hCCR2b).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Resuspend the dye-loaded cells in a suitable assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Add varying concentrations of RS102895 to the wells and incubate for a short period.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Stimulate the cells by adding a pre-determined concentration of MCP-1.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the MCP-1-induced calcium flux for each concentration of RS102895.

-

Plot the percentage of inhibition against the log concentration of RS102895 and fit the data to determine the IC50 value.

-

Chemotaxis Assay (Transwell)

Objective: To assess the ability of RS102895 to inhibit the migration of CCR2-expressing cells.

Methodology:

-

Cell Preparation:

-

Use a CCR2-expressing cell line (e.g., THP-1).

-

Serum-starve the cells for several hours prior to the assay to reduce basal migration.

-

Resuspend the cells in serum-free media.

-

-

Assay Setup:

-

Place transwell inserts with a porous membrane (e.g., 5 µm pores) into the wells of a 24-well plate.

-

Add media containing a chemoattractant (MCP-1) to the lower chamber.

-

In the upper chamber, add the cell suspension pre-incubated with varying concentrations of RS102895.

-

Include a negative control (no chemoattractant) and a positive control (chemoattractant with vehicle).

-

-

Incubation and Quantification:

-

Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

-

Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring its absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

Experimental and Logical Workflow Diagrams

The characterization of a GPCR antagonist like RS102895 follows a logical progression from initial binding studies to functional assays and in vivo validation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of chemokine binding, leading to the suppression of downstream signaling pathways and the subsequent inhibition of inflammatory cell migration. The quantitative data from a range of in vitro and in vivo studies consistently demonstrate its efficacy in blocking the CCL2-CCR2 axis. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with RS102895 and other CCR2 antagonists. The detailed protocols and workflow diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting this critical inflammatory pathway.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

RS102895 Hydrochloride: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of RS102895 hydrochloride for the C-C chemokine receptor 2 (CCR2). RS102895 is a potent and selective antagonist of CCR2, a key receptor implicated in a multitude of inflammatory and autoimmune diseases. Understanding its interaction with CCR2 is crucial for its application in research and potential therapeutic development.

Quantitative Binding and Functional Data

The inhibitory activity of RS102895 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The data presented below is collated from multiple sources to provide a comprehensive profile of RS102895's potency and selectivity.

| Target Receptor | Ligand/Stimulant | Assay Type | Cell Line | IC50 Value | Reference |

| Human CCR2b | MCP-1 | Radioligand Binding | CRL-1657 (CHO cells) | 360 nM | [1][2] |

| Human CCR1 | MIP-1α | Radioligand Binding | CRL-1657 (CHO cells) | 17.8 µM | |

| Human CCR2 | MCP-1 | Calcium Influx | Not Specified | 32 nM | |

| Human CCR2 | MCP-3 | Calcium Influx | Not Specified | 130 nM | |

| Human CCR2 | MCP-1 | Chemotaxis | THP-1 | 1.7 µM | |

| Human α1a Receptor | Not Specified | Cell-free | Not Specified | 130 nM | [1] |

| Human α1d Receptor | Not Specified | Cell-free | Not Specified | 320 nM | [1] |

| Rat 5-HT1a Receptor | Not Specified | Cell-free (Brain Cortex) | Not Specified | 470 nM | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the CCR2 binding affinity and functional antagonism of RS102895. These protocols are based on established and widely used techniques in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the ability of RS102895 to compete with a radiolabeled ligand for binding to the CCR2 receptor.

1. Membrane Preparation:

-

Culture a cell line stably expressing human CCR2 (e.g., Chinese Hamster Ovary (CHO) cells, designated CRL-1657) to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

-

Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

-

In a 96-well filter plate, combine the CCR2-expressing cell membranes (typically 3-20 µg of protein per well), a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1), and varying concentrations of this compound.[4][5]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CCR2 ligand.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3][5]

-

Terminate the incubation by rapid vacuum filtration through the filter plate, which separates the membrane-bound radioligand from the unbound radioligand.[3]

-

Wash the filters multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of RS102895.

-

Plot the percentage of specific binding against the logarithm of the RS102895 concentration.

-

Determine the IC50 value, which is the concentration of RS102895 that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[6]

Calcium Flux Assay

This functional assay measures the ability of RS102895 to block the increase in intracellular calcium concentration that is induced by CCR2 activation.

1. Cell Preparation and Dye Loading:

-

Culture a cell line that endogenously expresses CCR2, such as the human monocytic cell line THP-1.

-

Harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye solution for 30-60 minutes at 37°C in the dark.[6][7][8] Pluronic F-127 is often included to aid in dye solubilization.

-

Wash the cells to remove any excess extracellular dye and resuspend them in the assay buffer.

-

Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom microplate.[6][8]

2. Assay Procedure:

-

Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system and allow it to equilibrate to 37°C.

-

Add varying concentrations of RS102895 to the wells and incubate for a predetermined time.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of a CCR2 agonist, such as MCP-1 (CCL2), into the wells to stimulate the receptor.[7][8]

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[9]

3. Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the RS102895 concentration.

-

Determine the IC50 value using non-linear regression analysis.[6]

Chemotaxis Assay

This assay directly assesses the ability of RS102895 to inhibit the directed migration of cells towards a chemoattractant.

1. Cell Preparation:

-

Use a CCR2-expressing cell line, such as THP-1 cells.

-

The day before the assay, it is recommended to serum-starve the cells to enhance their responsiveness to the chemoattractant.[10]

-

On the day of the assay, harvest the cells and resuspend them in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10⁶ cells/mL).[10][11]

2. Assay Setup (Transwell System):

-

Use a 24- or 96-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (typically 5 µm pore size for monocytes).[10][11]

-

In the lower chamber, add the assay medium containing a predetermined optimal concentration of the chemoattractant (e.g., MCP-1).[10]

-

In separate wells for antagonist testing, add varying concentrations of RS102895 along with the chemoattractant to the lower chamber.

-

Pre-incubate the cell suspension with the same concentrations of RS102895 for 30-60 minutes at 37°C.[11][12]

-

Add the pre-treated cell suspension to the upper chamber (the insert).

3. Incubation and Quantification:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours).[6][10]

-

After incubation, remove the non-migrated cells from the top surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Crystal Violet or a fluorescent dye like DAPI).[10]

-

Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[10]

4. Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the control (cells migrated towards the chemoattractant without the antagonist).

-

Plot the percentage of inhibition against the logarithm of the RS102895 concentration.

-

Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for determining the binding affinity of an antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-nb.info [d-nb.info]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

RS102895 Hydrochloride: A Technical Guide to its Selectivity Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into sites of inflammation.[2][5] This axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, making CCR2 a compelling therapeutic target.[6][7] RS102895 exerts its effects by binding to the CCR2b isoform, a key player in inducing chemotaxis and calcium influx, thereby blocking the downstream signaling cascades initiated by CCL2.[6] This technical guide provides an in-depth overview of the selectivity profile of RS102895, details the experimental protocols used for its characterization, and illustrates the core signaling pathways it modulates.

Pharmacological Selectivity Profile

The inhibitory activity of RS102895 has been quantified across various assays, demonstrating its high affinity for CCR2 with notable selectivity over other chemokine receptors and a defined off-target profile.

Receptor Binding and Functional Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for RS102895 against its primary target and other receptors.

| Target Receptor | Ligand/Stimulant | Assay Type | Cell Line/System | IC50 Value | Reference |

| CCR2b | MCP-1 / [¹²⁵I]-CCL2 | Radioligand Binding | Human Recombinant | 360 nM | [2][3][4][5][6] |

| CCR1 | MIP-1α | Radioligand Binding | Human Recombinant | 17.8 µM | [2][4][6] |

| α1a Adrenergic | - | Off-target Binding | Human | 130 nM | [1][3] |

| α1d Adrenergic | - | Off-target Binding | Human | 320 nM | [1][3] |

| 5-HT1a | - | Off-target Binding | Rat Brain Cortex | 470 nM | [1][3] |

| Functional Assay | Stimulant | Cell Line | IC50 Value | Reference |

| Calcium Influx | MCP-1 | CRL-1657 | 32 nM | [2][6] |

| Calcium Influx | MCP-3 | CRL-1657 | 130 nM | [2][6] |

| Chemotaxis | MCP-1 | THP-1-5X | 1.7 µM | [4][6] |

Mechanism of Action and Signaling Pathways

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, primarily couples to Gi proteins.[2] This interaction initiates a signaling cascade that leads to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, modulate downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase (JAK)/STAT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8][9] The culmination of these events results in key cellular responses such as chemotaxis, proliferation, and cytokine production.[2]

RS102895 acts as an antagonist, blocking the binding of CCL2 to CCR2, thereby preventing the activation of these intracellular signaling pathways and inhibiting the recruitment of monocytes and macrophages to inflammatory sites.[5]

Experimental Protocols

The characterization of RS102895 relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay

This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2).[4][10]

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the unlabeled test compound (RS102895) at various concentrations, and a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) in a binding buffer.[4][10]

-

Incubation: Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.[4][11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4][11]

-

Quantification: Dry the filter plate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

Calcium Influx Assay

This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration that occurs upon receptor activation by an agonist.

Methodology:

-

Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 or CRL-1657) and load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[12][13]

-

Antagonist Incubation: Pre-incubate the dye-loaded cells with varying concentrations of RS102895 or a vehicle control for a specified period (e.g., 15-30 minutes).[13]

-

Baseline Measurement: Place the plate in a fluorescence plate reader and record a stable baseline fluorescence signal.[13]

-

Stimulation: Add a specific concentration of the agonist (e.g., MCP-1) to all wells to stimulate the cells.[13]

-

Kinetic Reading: Immediately begin a kinetic reading of the fluorescence signal for at least 120 seconds to capture the calcium flux.[13]

-

Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity over time. Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the antagonist concentration to determine the IC50 value.[13]

Chemotaxis Assay

This assay assesses the functional ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant. A common method is the Boyden chamber or Transwell assay.

Methodology:

-

Cell Preparation: Use a CCR2-expressing cell line like THP-1 monocytes or primary monocytes. Resuspend the cells in an appropriate assay medium.[6][14]

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of RS102895 for a specified time (e.g., 30 minutes).[6]

-

Assay Setup: In the lower wells of a Transwell plate, add the assay medium containing the chemoattractant (CCL2). Place the Transwell inserts (with a porous membrane, e.g., 5 µm pore size) into the wells.[2]

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.[6]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).[14]

-

Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Migrated cells on the lower surface are then fixed, stained, and counted using microscopy.[14]

-

Data Analysis: Determine the concentration of RS102895 that inhibits cell migration by 50% (IC50) by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

This compound is a well-characterized CCR2 antagonist with a high degree of selectivity for its target receptor. Its ability to potently inhibit key functional responses, such as calcium mobilization and chemotaxis, underscores its utility as a research tool for investigating the roles of the CCL2/CCR2 axis in disease. The defined off-target profile provides a clear understanding of its potential secondary pharmacology. The robust experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of CCR2-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. What are CCR2 modulators and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. bu.edu [bu.edu]

- 13. benchchem.com [benchchem.com]

- 14. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

RS102895 Hydrochloride: A Technical Overview of a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[6][7] Consequently, the CCL2-CCR2 axis is a key signaling pathway implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis, asthma, cancer, and infectious diseases.[7] RS102895 has been investigated as a tool to modulate these processes, showing efficacy in various preclinical models.[1][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H21F3N2O2.HCl | |

| Molecular Weight | 426.86 g/mol | [2] |

| CAS Number | 1173022-16-6 | |

| Purity | ≥98% | [5] |

| Solubility | Soluble to 75 mM in DMSO |

Pharmacology and Mechanism of Action

RS102895 is a selective antagonist of the CCR2b subtype, which is more potent in inducing chemotaxis and calcium influx compared to the CCR2a isoform.[7] It exerts its effects by binding to the CCR2 receptor, thereby inhibiting the downstream signaling events initiated by its ligand, CCL2.[6]

Receptor Binding and Functional Inhibition

The inhibitory activity of RS102895 has been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Target | Assay Type | IC50 Value | Reference |

| Human CCR2b | MCP-1 Binding Inhibition | 360 nM | [1][2][3][4] |

| Human CCR1 | MIP-1α Binding Inhibition | 17.8 µM | [5] |

| Human α1a adrenoceptor | Radioligand Binding | 130 nM | [1][2][3] |

| Human α1d adrenoceptor | Radioligand Binding | 320 nM | [1][2][3] |

| Rat brain cortex 5-HT1a receptor | Radioligand Binding | 470 nM | [1][2][3] |

| MCP-1-stimulated Calcium Influx | Functional Assay | 32 nM | [5] |

| MCP-3-stimulated Calcium Influx | Functional Assay | 130 nM | [5] |

| MCP-1-induced Chemotaxis | Functional Assay | 1.7 µM |

RS102895 shows no significant effect on CCR1 at concentrations where it potently inhibits CCR2.[1][2][3][4] However, it does exhibit off-target activity at adrenergic and serotonergic receptors.[1][2][3]

The mechanism of action of RS102895 involves the direct blockade of the CCR2 receptor, preventing the binding of its cognate ligand CCL2. This, in turn, inhibits downstream signaling pathways responsible for monocyte and macrophage migration.

Preclinical Development and In Vivo Studies

The in vivo efficacy of RS102895 has been evaluated in various animal models, primarily focusing on its ability to modulate monocyte recruitment and inflammation.

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that RS102895 has a short plasma half-life of approximately one hour following intraperitoneal administration.[6][8] This necessitated a multi-dose regimen to maintain therapeutic plasma concentrations.[6][8] Administration of 5 mg/kg every 6 hours was found to sustain plasma levels at or above 20 ng/mL, a concentration sufficient to inhibit monocyte migration in vivo.[6][8]

Efficacy in a Vaccine Response Model

In a mouse model of vaccination, RS102895 was investigated for its potential to enhance immune responses by blocking the recruitment of immunosuppressive inflammatory monocytes to draining lymph nodes.[6][8]

A single intraperitoneal dose of RS102895 was insufficient to effectively block monocyte recruitment.[6][8] However, a multi-dose regimen markedly enhanced vaccine responses following immunization against the influenza antigen HA1.[6][8] These findings suggest that CCR2 antagonists like RS102895 could serve as novel vaccine adjuvants.[6]

Effects in a Bone Cancer Pain Model

Intrathecal administration of RS102895 (3 g/L) in a rat model of bone cancer pain resulted in a progressive decrease in the pain threshold from day 3 to day 9 post-surgery, with the pain threshold increasing after 12 days.[1][3] This study also showed that RS102895 could reverse the expression patterns of NR2B, nNOS, and SIGIRR in the spinal cord.[1][3]

Experimental Protocols

In Vitro Monocyte Migration Assay

This assay assesses the ability of RS102895 to inhibit monocyte migration towards a CCL2 gradient.[6]

-

Cell Preparation: Inflammatory monocytes are procured by intraperitoneal injection of aged brewer's thioglycolate into mice.[6] Peritoneal lavage is performed 72 hours later to collect the cells.[6]

-

Incubation: The collected cells are incubated with varying concentrations of RS102895 for 1 hour.[6]

-

Chemotaxis Assay: 3x10^5 cells are added to the upper chamber of a Boyden chamber with 5 µm pores.[6] The lower chamber contains a CCL2 gradient.

-

Analysis: The number of cells that migrate to the lower chamber is quantified to determine the inhibitory effect of RS102895.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the plasma concentration of RS102895 in mice.[6]

-

Dosing: Mice are administered RS102895 via intraperitoneal injection.[6]

-

Sample Collection: Blood samples are collected at various time points post-administration.[6]

-

Sample Preparation: Plasma is isolated from the blood samples.

-

Quantification: RS102895 concentrations are quantified using an internal standard reference method in the Multiple Reaction Monitoring (MRM) mode, monitoring the ion transition m/z 391.3→202.2 for RS102895.[6] The quantitation is based on a linear standard curve generated in spiked blank plasma.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]

- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial interest in RS102895 hydrochloride may be associated with a variety of receptor targets. However, based on extensive review of the scientific literature, the primary and well-characterized activity of this compound is as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This guide will focus on its established chemical properties and its role as a CCR2 antagonist. There is no significant scientific evidence to support direct antagonist activity at the 5-HT2C receptor.

Core Chemical Properties

This compound is a synthetic, small-molecule compound belonging to the spiropiperidine class of chemicals.[1] Its core chemical and physical properties are summarized below for ease of reference.

| Property | Value | Reference |

| IUPAC Name | 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | [2] |

| Molecular Formula | C₂₁H₂₂ClF₃N₂O₂ | [2] |

| Molecular Weight | 426.9 g/mol | [2] |

| CAS Number | 300815-41-2 | [2] |

| Appearance | Solid | [2] |

| Purity | >99% | [2] |

| Solubility | Soluble in DMSO to 50 mM | [2] |

Pharmacological Profile: A Selective CCR2 Antagonist

This compound is a selective antagonist of the CCR2 receptor, a key mediator in the inflammatory response. Its primary mechanism of action is the inhibition of the binding of monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, to CCR2. This blockade inhibits downstream signaling and cellular responses, such as calcium influx and chemotaxis.[1][3]

Potency and Selectivity

The following table summarizes the in vitro activity of this compound at its primary target, CCR2, and other receptors.

| Target | Assay Type | Parameter | Value | Reference |

| Human CCR2b | Radioligand Binding | IC₅₀ | 360 nM | [1] |

| Human CCR1 | Radioligand Binding | IC₅₀ | 17.8 µM | [1] |

| MCP-1 Stimulated Calcium Influx | Functional Assay | IC₅₀ | 32 nM | [3] |

| MCP-3 Stimulated Calcium Influx | Functional Assay | IC₅₀ | 130 nM | [1] |

| MCP-1 Stimulated Chemotaxis | Functional Assay | IC₅₀ | 1.7 µM | [3] |

| Human α1A Adrenergic Receptor | Off-Target Binding | IC₅₀ | 130 nM | [4] |

| Human α1D Adrenergic Receptor | Off-Target Binding | IC₅₀ | 320 nM | [4] |

| Rat 5-HT1A Receptor | Off-Target Binding | IC₅₀ | 470 nM | [4] |

Mechanism of Action: CCR2 Signaling Pathway

The CCR2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon binding of its ligand, MCP-1, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gβγ subunits then activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that drives cellular responses such as chemotaxis and inflammation. This compound acts by competitively binding to the CCR2 receptor, thereby preventing MCP-1 from initiating this signaling cascade.

Experimental Protocols

The characterization of this compound as a CCR2 antagonist involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of this compound for the CCR2 receptor.

Objective: To measure the concentration of this compound required to inhibit 50% of the binding of a radiolabeled CCR2 ligand.

Materials:

-

Cell membranes from a cell line stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1).

-

This compound.

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound or vehicle.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit MCP-1-stimulated intracellular calcium mobilization.

Objective: To determine the concentration of this compound required to inhibit 50% of the calcium influx triggered by a CCR2 agonist.

Materials:

-

A cell line stably expressing the human CCR2b receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

MCP-1 (agonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence microplate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the CCR2-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Add a pre-determined concentration of MCP-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response is measured for each well.

-

Plot the percentage of inhibition of the MCP-1-induced calcium response against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized and highly selective antagonist of the CCR2 receptor. Its ability to potently inhibit MCP-1-mediated signaling and cellular responses makes it a valuable tool for research into inflammatory diseases, and it has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, atherosclerosis, and asthma.[5] While it exhibits some off-target binding at other receptors, its primary and most potent activity is at CCR2. It is important for researchers to consider this established pharmacological profile when designing and interpreting experiments with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of RS102895 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Structure-Activity Relationship of the CCR2 Antagonist RS102895 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1] Its spiropiperidine core represents a significant scaffold in the development of small molecule inhibitors targeting this receptor.[2][3] Understanding the intricate relationship between the chemical structure of RS102895 and its biological activity is paramount for the rational design of next-generation CCR2 antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of RS102895, detailing its interaction with CCR2, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Structure and Pharmacophore of RS102895

RS102895 is a novel spiropiperidine that demonstrates high affinity for the CCR2b receptor isoform.[1] The molecule can be deconstructed into three key pharmacophoric elements:

-

Spiro[3,1-benzoxazine-4,4'-piperidine]-2(1H)-one Core: This rigid bicyclic system acts as the central scaffold, correctly orienting the other functional groups for optimal interaction with the receptor.

-

Trifluoromethylphenyl Group: This lipophilic group is crucial for establishing key binding interactions within a hydrophobic pocket of the CCR2 receptor.

-

Piperidine (B6355638) Nitrogen: The basic nitrogen of the piperidine ring is essential for activity, likely forming an ionic interaction with an acidic residue in the receptor binding pocket.

Quantitative Structure-Activity Relationship Data

The SAR of RS102895 has been primarily elucidated through mutagenesis studies of the CCR2b receptor, which have identified critical amino acid residues for high-affinity binding. These studies provide quantitative insights into the energetic contribution of specific interactions.

Impact of CCR2b Receptor Mutations on RS102895 Binding Affinity

The following table summarizes the effects of single-point mutations in the human CCR2b receptor on the binding affinity of RS102895, as determined by radioligand binding assays.

| Mutant Receptor | Wild-Type Residue | Mutant Residue | Fold Change in IC50 vs. Wild-Type | Reference |

| E291A | Glutamic Acid | Alanine | > 278 | [4] |

| E291Q | Glutamic Acid | Glutamine | > 278 | [4] |

| D284A | Aspartic Acid | Alanine | 3.4 | [4] |

| D284N | Aspartic Acid | Asparagine | 1.0 | [4] |

Data presented as fold change in the half-maximal inhibitory concentration (IC50) of RS102895 for the mutant receptor compared to the wild-type receptor.

These data highlight the critical role of Glutamic acid at position 291 (E291) in the seventh transmembrane domain of CCR2b for the binding of RS102895. The complete loss of measurable affinity upon mutation to either a non-polar (Alanine) or a neutral polar (Glutamine) residue suggests a crucial ionic interaction between the carboxylate of E291 and a positively charged moiety on the antagonist, likely the protonated piperidine nitrogen.[4] In contrast, the mutations at Aspartic acid 284 (D284) have a much less dramatic effect, indicating its lesser importance in the direct binding of RS102895.[4]

In Vitro and In Vivo Activity

RS102895 is a potent inhibitor of CCR2-mediated signaling and function. Its activity has been characterized in a variety of in vitro and in vivo models.

In Vitro Activity Profile

| Assay Type | Target/Ligand | Cell Line | IC50 (nM) | Reference |

| Radioligand Binding | CCR2b / [125I]MCP-1 | CRL-1657 (CHO) | 360 | [1] |

| Radioligand Binding | CCR1 / [125I]MIP-1α | CRL-1657 (CHO) | 17,800 | [1] |

| Calcium Influx | MCP-1 | CRL-1657 (CHO) | 31 | [1] |

| Calcium Influx | MCP-3 | CRL-1657 (CHO) | 130 | [1] |

| Chemotaxis | MCP-1 | THP-1 | 1,700 | [1] |

RS102895 demonstrates selectivity for CCR2 over CCR1.[1] It effectively blocks downstream signaling events such as calcium influx and cellular chemotaxis in response to CCR2 ligands like MCP-1.[1]

Off-Target Activity

| Receptor | Species | IC50 (nM) | Reference |

| α1a-adrenergic | Human | 130 | [4] |

| α1d-adrenergic | Human | 320 | [4] |

| 5-HT1a | Rat | 470 | [4] |

It is important to note that RS102895 exhibits off-target activity at several other G-protein coupled receptors, which should be considered in the interpretation of in vivo data and for future drug development efforts.[4]

In Vivo Efficacy

RS102895 has demonstrated efficacy in various animal models of inflammatory diseases. For instance, it has been shown to reduce macrophage influx and the development of chronic renal damage in a murine model of renovascular hypertension.[5] It has also been found to improve insulin (B600854) resistance in db/db diabetic mice.[6] However, pharmacokinetic studies have revealed a short half-life of approximately one hour in mice, necessitating a multi-dose regimen to maintain effective plasma concentrations for sustained target engagement.[2]

Experimental Protocols

CCR2b Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of test compounds to the human CCR2b receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (CRL-1657) are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.

-

Binding Reaction: In a 96-well plate, membrane preparations are incubated with a constant concentration of [125I]-labeled MCP-1 (radioligand) and varying concentrations of the test compound (e.g., RS102895).

-

Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MCP-1) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Monocyte Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of CCR2 by measuring the inhibition of monocyte migration.

-

Cell Preparation: A human monocytic cell line, such as THP-1, is used. Cells are washed and resuspended in a serum-free medium.

-

Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate is used. The lower chamber is filled with a medium containing MCP-1 as the chemoattractant. The upper chamber contains the monocyte cell suspension, pre-incubated with varying concentrations of the test compound or vehicle control. The two chambers are separated by a porous membrane.

-

Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification of Migration: After the incubation period, the non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, the concentration of the test compound that inhibits 50% of the MCP-1-induced cell migration, is calculated.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key pathways and logical relationships relevant to the SAR of RS102895.

Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

Caption: Key SAR interactions between RS102895 and the CCR2b receptor.

Caption: General experimental workflow for SAR studies of CCR2 antagonists.

Conclusion

The structure-activity relationship of this compound is anchored by a critical ionic interaction between its piperidine nitrogen and the glutamic acid residue at position 291 of the CCR2b receptor. The trifluoromethylphenyl group engages in favorable hydrophobic interactions, and the rigid spiropiperidine scaffold serves to optimally position these key pharmacophoric elements. While RS102895 is a potent and selective CCR2 antagonist, its off-target activities and short in vivo half-life present opportunities for further medicinal chemistry optimization. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel spiropiperidine-based CCR2 antagonists with enhanced therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

RS102895 Hydrochloride: An In-depth Technical Guide to its On-Target Effects on CCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-target effects of RS102895 hydrochloride, a selective antagonist of the C-C chemokine receptor type 2 (CCR2). This document details the quantitative pharmacology of RS102895, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Pharmacology

This compound is a potent and selective antagonist of the human CCR2 receptor. Its pharmacological activity has been characterized through a variety of in vitro assays, quantifying its binding affinity and functional inhibition of CCR2-mediated signaling.

Table 1: Receptor Binding Affinity of this compound

| Target | Ligand | Cell Line | Assay Type | IC50 (nM) | Reference |

| Human CCR2b | MCP-1 | CRL-1657 (CHO cells) | Radioligand Binding | 360 | [1] |

| Human CCR1 | MIP-1α | CRL-1657 (CHO cells) | Radioligand Binding | 17,800 | [1] |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher binding affinity.

Table 2: Functional Antagonism of CCR2 Signaling by this compound

| Functional Readout | Stimulating Ligand | Cell Line | IC50 (nM) | Reference |

| Calcium Influx | MCP-1 | CRL-1657 (CHO cells) | 32 | [1] |

| Calcium Influx | MCP-3 | CRL-1657 (CHO cells) | 130 | [1] |

| Chemotaxis | MCP-1 | THP-1 | 1,700 | [1] |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency in inhibiting the functional response.

Table 3: Off-Target Receptor Binding of this compound

| Receptor | IC50 (nM) |

| α1A-adrenergic | 130 |

| α1D-adrenergic | 320 |

| 5-HT1A | 470 |

Data from various sources indicate that RS102895 also exhibits inhibitory activity at several other G protein-coupled receptors, albeit with lower potency compared to its primary target, CCR2.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the on-target effects of this compound on CCR2.

Radioligand Binding Assay

This assay quantifies the ability of RS102895 to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (e.g., CRL-1657).

-

Radioligand: [¹²⁵I]-MCP-1 (radiolabeled Monocyte Chemoattractant Protein-1).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled MCP-1.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For detecting radioactivity.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the CCR2b-expressing cell membranes, [¹²⁵I]-MCP-1, and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled MCP-1.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of RS102895 to inhibit the increase in intracellular calcium concentration induced by CCR2 activation.

Materials:

-

Cells: CHO cells stably expressing the human CCR2b receptor (e.g., CRL-1657).

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Agonist: MCP-1 or MCP-3.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: Equipped with an automated injection system.

Protocol:

-

Cell Plating: Seed the CCR2b-expressing CHO cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes in the dark.

-

Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate at room temperature for 15-30 minutes.

-

Signal Detection: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a solution of MCP-1 or MCP-3 into the wells to stimulate the CCR2 receptor.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium response for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of RS102895 to block the migration of cells towards a chemoattractant, a key function mediated by CCR2.

Materials:

-

Cells: A monocytic cell line, such as THP-1, which endogenously expresses CCR2.

-

Chemoattractant: MCP-1.

-

Test Compound: this compound, serially diluted.

-

Transwell Inserts: With a pore size suitable for monocyte migration (e.g., 5 µm).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Detection Method: Cell viability stain (e.g., Calcein-AM) and a fluorescence plate reader or a microscope for cell counting.

Protocol:

-

Cell Preparation: Culture and harvest THP-1 cells. Resuspend the cells in assay medium.

-

Compound Pre-incubation: Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup: Add assay medium containing MCP-1 to the lower chamber of the Transwell plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-incubated THP-1 cells to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 90 minutes to 3 hours to allow for cell migration.

-

Cell Quantification: Remove the non-migrated cells from the top surface of the insert membrane. Stain the migrated cells on the bottom surface of the membrane.

-

Data Analysis: Quantify the number of migrated cells by measuring fluorescence or by manual counting under a microscope. Plot the percentage of inhibition of migration against the log concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the CCR2 signaling pathway and the experimental workflows provide a clear understanding of the mechanism of action of RS102895 and the methods used for its characterization.

CCR2 Signaling Pathway

Upon binding of its cognate ligands, such as MCP-1 (CCL2), CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. RS102895 acts as an antagonist, blocking the initial ligand-receptor interaction and thereby inhibiting these downstream pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the step-by-step processes of the key in vitro assays used to characterize RS102895.

References

An In-Depth Technical Guide on the Off-Target Effects of RS102895 Hydrochloride on the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory responses.[1][2][3][4] While developed for its high affinity to CCR2, comprehensive pharmacological profiling has revealed off-target interactions with other G-protein coupled receptors (GPCRs), most notably the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides a detailed overview of the off-target effects of this compound on the 5-HT1A receptor, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers in interpreting experimental results and designing future studies.

Quantitative Data on Receptor Binding and Functional Inhibition

The interaction of this compound with its intended target, CCR2, and its off-targets has been quantified through various in vitro assays. The data, summarized in the table below, indicates that this compound exhibits inhibitory activity at the 5-HT1A receptor with a potency comparable to its primary target.

| Target Receptor | Species/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| CCR2 | Human (recombinant) | Inhibition of MCP-1/CCR2 binding | IC50 | 360 | [1][2][4] |

| 5-HT1A | Rat (brain cortex) | Inhibition | IC50 | 470 | [1][2] |

| α1a adrenergic | Human | Inhibition | IC50 | 130 | [1][2] |

| α1d adrenergic | Human | Inhibition | IC50 | 320 | [1][2] |

| CCR1 | Human (recombinant) | Inhibition of MIP-1α/CCR1 binding | IC50 | 17,800 | [4] |

Note: The functional consequence of this compound binding to the 5-HT1A receptor (e.g., antagonist, partial agonist, inverse agonist) is not definitively specified in publicly available literature. The reported IC50 value indicates an inhibitory action on the receptor's function.

Experimental Protocols

The characterization of the off-target effects of this compound on the 5-HT1A receptor involves standard pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Principle: This competitive binding assay measures the ability of an unlabeled compound (RS102895) to displace a radiolabeled ligand that has a known high affinity for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat brain cortex or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.[5]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or WAY-100635) to determine the amount of non-specific binding of the radioligand.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT1A receptor.

Principle: This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or serotonin).

-

Test Compound: this compound.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.

-

Filtration System and Scintillation Counter.

Procedure:

-

Assay Setup: Combine the receptor membranes, [³⁵S]GTPγS, and GDP in the assay buffer.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with various concentrations of this compound before adding a fixed concentration of a 5-HT1A agonist.

-

Agonist Mode: To test for agonist activity, add increasing concentrations of this compound to the assay mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination and Filtration: Stop the reaction by rapid filtration and wash the filters.

-

Quantification and Data Analysis: Measure the radioactivity and plot the data to determine the EC50 (for agonists) or IC50 (for antagonists).[7][8][9]

cAMP Accumulation Assay

Objective: To measure the effect of this compound on the downstream signaling of the 5-HT1A receptor.

Principle: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This assay measures changes in cAMP levels in whole cells.

Materials:

-

Cell Line: A cell line expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

-

Assay Setup: Pre-treat the cells with various concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase, along with a 5-HT1A agonist if testing for antagonism.

-

Incubation: Incubate the plate for a specified time.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily signals through the heterotrimeric G-protein Gi/o. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of various downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[10][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Off-Target Activity of RS102895 Hydrochloride on α1a/α1d Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). However, comprehensive profiling has revealed off-target activity at other G-protein coupled receptors (GPCRs), notably the α1a and α1d adrenergic receptors. This technical guide provides an in-depth overview of this off-target interaction, presenting quantitative data, detailed experimental methodologies for characterization, and visualizations of the relevant signaling pathways. Understanding such off-target activities is critical for the interpretation of experimental results and the prediction of potential side effects in drug development.

Introduction to RS102895 and Adrenergic Receptors

RS102895 is a small molecule antagonist primarily investigated for its role in blocking the CCR2-mediated recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its intended therapeutic applications are in inflammatory and autoimmune diseases. Adrenergic receptors are a class of GPCRs that are activated by the catecholamines epinephrine (B1671497) and norepinephrine. The α1-adrenergic receptor subtypes, including α1a and α1d, are primarily coupled to the Gq/11 family of G-proteins.[3][4] Their activation leads to a signaling cascade that results in smooth muscle contraction and plays a significant role in cardiovascular regulation.[5][6] Off-target interactions with these receptors can lead to unintended physiological effects.

Quantitative Analysis of Off-Target Activity

The inhibitory activity of this compound on human α1a and α1d adrenergic receptors has been quantified, with the half-maximal inhibitory concentrations (IC50) being key parameters. This data is crucial for understanding the potency of the off-target effects.

| Compound | Target Receptor | Inhibitory Concentration (IC50) |

| This compound | Human α1a-adrenergic receptor | 130 nM[7][8][9] |

| This compound | Human α1d-adrenergic receptor | 320 nM[7][8][9] |

| This compound | Human CCR2b (on-target) | 360 nM[1][7] |

Note: While IC50 values are available, specific binding affinities (Ki) and functional antagonism constants (pA2) for RS102895 at α1a and α1d adrenergic receptors are not widely reported in the public literature. The IC50 values suggest a notable affinity for these off-target receptors, comparable to its on-target potency.

Signaling Pathways

Both the intended target (CCR2, though it can couple to multiple G-proteins) and the off-target α1a/α1d adrenergic receptors primarily signal through the Gq/11 pathway. The 5-HT2C receptor, the intended target of some similar compounds, also predominantly utilizes this pathway.[10][11][12] Activation of these receptors initiates a cascade leading to the mobilization of intracellular calcium.

Canonical Gq/11 Signaling Pathway

The activation of a Gq/11-coupled receptor by an agonist (or its inhibition by an antagonist like RS102895) modulates a well-defined signaling cascade.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

RS102895 Hydrochloride: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6][7] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. RS102895 serves as an invaluable tool compound for investigating the biological functions of the CCL2-CCR2 axis in various immunological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action